molecular formula C8H7BN2O2 B13134840 Cinnolin-8-ylboronicacid

Cinnolin-8-ylboronicacid

Cat. No.: B13134840
M. Wt: 173.97 g/mol
InChI Key: KBJRALYHVRGDLC-UHFFFAOYSA-N
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Description

Cinnolin-8-ylboronic acid (CAS: 147621-18-9) is a heterocyclic boronic acid derivative with the molecular formula C₈H₈BNO₂ and a molecular weight of 160.97 g/mol . Its structure consists of a cinnoline core (a benzene ring fused with a pyridazine ring) substituted with a boronic acid (-B(OH)₂) group at the 8-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials science research. Key properties include:

  • Hydrogen bond donors/acceptors: 2 donors, 3 acceptors .
  • Rotatable bonds: 2 .
  • Hazards: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Properties

Molecular Formula

C8H7BN2O2

Molecular Weight

173.97 g/mol

IUPAC Name

cinnolin-8-ylboronic acid

InChI

InChI=1S/C8H7BN2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5,12-13H

InChI Key

KBJRALYHVRGDLC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C=CN=N2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnolin-8-ylboronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired boronic acid .

Another method involves the hydrolysis of 8-(pinacolboranyl)cinnoline, which can be prepared by reacting cinnoline with pinacolborane. The hydrolysis reaction is carried out in the presence of water, leading to the formation of cinnolin-8-ylboronic acid .

Industrial Production Methods

Industrial production of cinnolin-8-ylboronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cinnolin-8-ylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Reaction conditions typically involve mild temperatures and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include arylboronic acids, boronic esters, and various substituted cinnoline derivatives .

Mechanism of Action

The mechanism of action of cinnolin-8-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

(a) Quinoline-8-boronic Acid (CAS: 2734380)
  • Molecular formula: C₉H₈BNO₂ (MW: 172.98 g/mol) .
  • Structure : Benzene fused with pyridine, boronic acid at the 8-position.
  • Boiling point : >300°C .
  • Purity : 90% (technical grade) .
  • Hazards: H315, H319, H335 (same as cinnolin-8-ylboronic acid) .

Comparison :

  • Quinoline-8-boronic acid has a pyridine ring instead of pyridazine, altering electronic properties. The larger molecular weight (172.98 vs. 160.97) reflects the additional carbon in the heterocycle.
(b) Indolizin-8-ylboronic Acid
  • Molecular formula: C₈H₈BNO₂ (MW: 160.97 g/mol) .
  • Structure : Bicyclic indolizine (six-membered ring fused with five-membered ring) with boronic acid at the 8-position.
  • Hazards : H302, H315, H319, H335 .

Comparison :

  • Despite identical molecular weight and formula, the indolizine core introduces distinct electronic and steric effects. Indolizine’s smaller ring system may enhance reactivity in cross-coupling reactions compared to cinnoline derivatives .
(c) Quinoxalin-6-ylboronic Acid Hydrochloride (CAS: 852362-25-5)
  • Similarity score: 0.72 relative to cinnolin-8-ylboronic acid .
  • Structure : Benzene fused with two nitrogen-containing rings (pyrazine), boronic acid at the 6-position.

Comparison :

Physicochemical and Reactivity Comparison

Property Cinnolin-8-ylboronic Acid Quinoline-8-boronic Acid Indolizin-8-ylboronic Acid
Molecular Weight 160.97 172.98 160.97
Boiling Point N/A >300°C N/A
Hydrogen Bond Acceptors 3 3 3
Bioactivity Score 0.55 N/A N/A
Suzuki Reaction Efficacy Moderate High Moderate (inferred)

Key Findings :

  • Quinoline-8-boronic acid’s higher thermal stability and commercial availability (90% purity) make it preferable for high-temperature reactions .

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